Product packaging for Carquinostatin B(Cat. No.:)

Carquinostatin B

Cat. No.: B1242767
M. Wt: 353.4 g/mol
InChI Key: YUNXXJUUIKKYDM-MPBGBICISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carquinostatin B is a potent neuronal cell-protecting carbazole alkaloid isolated from the bacterium Streptomyces exfoliatus . It functions as a powerful neuroprotective substance by protecting neuronal hybridoma cells from the toxic effects of L-glutamate, a primary elicitor of brain ischemia injury through excitotoxicity . The compound's structure has been established as a carbazole derivative featuring an ortho-quinone function, a hallmark of a significant group of bacterial carbazole-3,4-quinone alkaloids known for their free radical scavenging and antioxidant activities . This mechanism underpins its core research value in studies investigating oxidative stress and damage, which are implicated in a range of conditions including ischemia-reperfusion, atherosclerosis, inflammation, and neurodegenerative processes . The biosynthesis of this compound in Streptomyces exfoliatus proceeds via the non-mevalonate pathway , and its carbazole skeleton is assembled by sequential, enzyme-coupling reactions from key precursors including tryptophan . The compound is related to other bioactive bacterial carbazoles such as neocarazostatin A and the carbazomycins, which exhibit a range of properties from antimicrobial to antioxidant activities . This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B1242767 Carquinostatin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

1-[(1S,2R)-1,2-dihydroxypropyl]-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazole-3,4-dione

InChI

InChI=1S/C21H23NO4/c1-10(2)5-6-13-7-8-15-14(9-13)17-18(22-15)16(20(25)12(4)23)11(3)19(24)21(17)26/h5,7-9,12,20,22-23,25H,6H2,1-4H3/t12-,20-/m1/s1

InChI Key

YUNXXJUUIKKYDM-MPBGBICISA-N

Isomeric SMILES

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=O)C1=O)[C@@H]([C@@H](C)O)O

Canonical SMILES

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=O)C1=O)C(C(C)O)O

Synonyms

carquinostatin B

Origin of Product

United States

Natural Occurrence and Isolation of Carquinostatin B

Producing Microorganisms: Streptomyces Species

The genus Streptomyces is a well-known source of a diverse array of secondary metabolites with various biological activities. frontiersin.orgresearchgate.net Carquinostatin B is produced by the bacterial strain Streptomyces exfoliatus 2419-SVT2. nih.govoup.comjst.go.jp It was discovered during a screening program aimed at identifying substances that protect neuronal cells from L-glutamate toxicity. tandfonline.com this compound is considered a minor congener of Carquinostatin A, also produced by the same strain. tandfonline.com

PropertyDetails
Producing Organism Streptomyces exfoliatus
Strain Designation 2419-SVT2
Compound Class Carbazole (B46965) Alkaloid
Related Compound Carquinostatin A

Isolation Methodologies from Microbial Cultures

The isolation of this compound from the culture of Streptomyces exfoliatus 2419-SVT2 involves a multi-step process beginning with fermentation, followed by extraction and chromatographic purification. tandfonline.com

The producing organism was first cultivated in a 50-liter jar fermenter containing 30 liters of a specific medium at 28°C for three days. tandfonline.com Following fermentation, the mycelial cake was extracted. The detailed steps of the extraction and purification process are outlined below.

Extraction and Purification of this compound: tandfonline.com

Initial Extraction : The mycelial acetone extract is concentrated, and the resulting aqueous residue is extracted with ethyl acetate (EtOAc).

Solvent Partitioning : The ethyl acetate layer is dried over sodium sulfate (Na2SO4) and concentrated to yield an oily residue. This residue is then washed with n-hexane.

Silica Gel Chromatography : The remaining material is subjected to silica gel column chromatography. The column is initially packed with a chloroform-methanol (CHCl3-MeOH) mixture (20:1). After washing with the same solvent system, the active fraction containing this compound is eluted with a 10:1 mixture of chloroform and methanol.

Size-Exclusion Chromatography : Further purification of the active eluate is achieved using Sephadex LH-20 column chromatography with a chloroform-methanol (1:1) solvent system.

This process yields a pure sample of this compound as a reddish-brown powder. tandfonline.com From the 30-liter culture, 14.5 mg of pure this compound was obtained. tandfonline.com

StepMethodSolvent System
1Mycelial ExtractionAcetone, followed by Ethyl Acetate
2Washingn-Hexane
3Column ChromatographySilica Gel
a) WashChloroform-Methanol (20:1)
b) ElutionChloroform-Methanol (10:1)
4Final PurificationSephadex LH-20
a) ElutionChloroform-Methanol (1:1)

Elucidation of Carquinostatin B Biosynthesis

Precursor Incorporation Pathways

The biosynthesis of the carquinostatin B backbone relies on the convergence of building blocks from distinct metabolic routes. Tracer experiments have been instrumental in identifying these precursors and the pathways that supply them.

Tryptophan and Pyruvate (B1213749) Derivations

The carbazole (B46965) skeleton, the core of this compound, is fundamentally derived from the amino acid L-tryptophan and pyruvate. nih.gov The indole (B1671886) ring of tryptophan provides a significant portion of the tricyclic carbazole structure. nih.gov The initial step in this process involves the conversion of L-tryptophan to indole-3-pyruvate (IPA). nih.govmdpi.com This reaction is a critical entry point, channeling tryptophan from primary metabolism into the specialized biosynthesis of carbazole alkaloids. Pyruvate, a central metabolite in glycolysis, also plays a crucial role, condensing with the tryptophan-derived intermediate to extend the molecular scaffold. nih.govlibretexts.orgresearchgate.net

Non-Mevalonate Pathway Contribution

While the carbazole core is formed from tryptophan and pyruvate, the biosynthesis of this compound also incorporates an isoprenoid side chain. Studies have demonstrated that this isoprenoid moiety is synthesized via the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.comresearchgate.netnih.gov This pathway is common in bacteria for the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. wustl.edu The non-mevalonate pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DOXP), which is then converted through a series of enzymatic steps to IPP and DMAPP. wustl.edu The incorporation of the isoprenoid unit onto the carbazole scaffold adds to the structural diversity and biological activity of this compound.

Key Biosynthetic Enzymes and Their Mechanistic Roles

The assembly of this compound is orchestrated by a suite of specialized enzymes encoded within a dedicated biosynthetic gene cluster. These enzymes catalyze specific reactions, from the initial formation of the carbazole ring to subsequent modifications.

Carbazole Synthase (CqsB2/NzsI) and Cyclization Mechanisms

A pivotal step in the biosynthesis is the formation of the tricyclic carbazole skeleton, a reaction catalyzed by the enzyme carbazole synthase, CqsB2. nih.govresearchgate.net This enzyme, along with its homolog NzsI found in the neocarazostatin A biosynthetic pathway, is responsible for the cyclization of an unstable indole intermediate to form the carbazole ring. nih.govresearchgate.net CqsB2 catalyzes the formation of the A ring of the carbazole skeleton, which contains an ortho-quinone moiety. nih.govresearchgate.net Intriguingly, CqsB2 and NzsI are cofactor-independent enzymes, a unique characteristic among cyclases involved in similar biosynthetic pathways. researchgate.net The mechanism is proposed to involve the enzyme acting as a scaffold to stabilize the conformation of the unstable substrate, facilitating the cyclization reaction. mdpi.com

Aminotransferases (CqsB7) and Associated Enzymes (CqsB1, CqsB3, CqsB6)

The initial step of channeling tryptophan into the carbazole pathway is catalyzed by the aminotransferase CqsB7. nih.govmdpi.com Aminotransferases are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, a fundamental process in amino acid metabolism. nih.govnih.govwikipedia.org CqsB7 specifically converts L-tryptophan into indole-3-pyruvate (IPA). nih.govmdpi.com

Following this, a series of enzymes work in concert to build the carbazole precursor. The thiamine (B1217682) diphosphate (ThDP)-dependent enzyme CqsB3 catalyzes the condensation of IPA with pyruvate to form an α-hydroxy-β-keto acid. nih.govmdpi.com The KASIII-like enzyme CqsB1 then catalyzes the decarboxylative condensation of this α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP (Acyl Carrier Protein). nih.govmdpi.com The acyl carrier protein, CqsB6, plays a crucial role in this step by providing the 3-hydroxybutyryl unit. mdpi.com This sequence of reactions, orchestrated by CqsB7, CqsB3, CqsB1, and CqsB6, assembles the unstable intermediate that is the substrate for the carbazole synthase CqsB2. nih.gov

Biosynthetic Gene Cluster Analysis and Organization

The genes encoding the enzymes responsible for this compound biosynthesis are clustered together on the chromosome of Streptomyces exfoliatus. researchgate.netresearchgate.net This organization as a biosynthetic gene cluster (BGC) is a common feature for the production of secondary metabolites in bacteria, allowing for coordinated regulation and expression of the necessary enzymes. jmicrobiol.or.krplos.org

Analysis of the this compound (cqs) gene cluster has revealed the presence of genes encoding all the key enzymes discussed, including the carbazole synthase (cqsB2), aminotransferase (cqsB7), ThDP-dependent enzyme (cqsB3), KASIII-like enzyme (cqsB1), and the acyl carrier protein (cqsB6). mdpi.comresearchgate.net The identification and characterization of this BGC have been achieved through a combination of genome mining, heterologous expression of the gene cluster, and gene deletion experiments. researchgate.netresearchgate.net Comparative genomics with the gene cluster for the related compound neocarazostatin A (nzs) has further illuminated the functions of the individual genes, as many of the enzymes share high sequence homology and perform analogous reactions. nih.govuclan.ac.uk For instance, the cqsB genes have homologous counterparts in the nzs cluster, such as NzsI for CqsB2 and NzsH for CqsB3. mdpi.com The study of these BGCs provides a genetic blueprint for understanding and potentially manipulating the production of these complex and valuable natural products.

Structure Activity Relationships Sar of Carquinostatin B and Its Analogs

Influence of the Carbazole (B46965) Core Structure on Biological Activity

The tricyclic carbazole framework is a fundamental pharmacophore for the biological activities observed in Carquinostatin B and related alkaloids. psu.edu This fused heterocyclic system, consisting of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, provides a rigid and planar scaffold that is crucial for interaction with biological targets. psu.edunih.gov The extensive π-conjugated system of the carbazole nucleus is believed to contribute to the molecule's ability to participate in charge-transfer interactions and to scavenge free radicals, a key aspect of its neuroprotective effects. psu.eduresearchgate.net

The substitution pattern on the carbazole core significantly modulates the biological activity. For instance, studies on various carbazole alkaloids have shown that the position and nature of substituents can dramatically alter their potency and selectivity for different biological targets. frontiersin.org The core structure itself, being relatively lipophilic, facilitates passage across cellular membranes, which is a prerequisite for intracellular activity. nih.gov

Role of Specific Substituents and Structural Motifs (e.g., ortho-quinone, prenyl moiety, alkyl chains)

The specific substituents and structural motifs attached to the carbazole core of this compound play pivotal roles in defining its biological profile.

The ortho-quinone moiety is a characteristic feature of this compound and is essential for its activity. tandfonline.com This functional group is a known electrophile and can engage in redox cycling, which may contribute to its antioxidant properties. researchgate.net The quinone structure is also implicated in the inhibition of lipid peroxidation. rsc.org The presence of this ortho-quinone is a common feature among related bioactive carbazole alkaloids, including the Carbazoquinocins and Neocarazostatins, highlighting its importance for this class of compounds. rsc.orgacs.org

The prenyl moiety attached to the carbazole nucleus is another critical determinant of biological activity. Prenyl groups are known to enhance the lipophilicity of molecules, which can improve their membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov In many carbazole alkaloids, the presence of a prenyl group is fundamental for their observed biological effects, such as antitumor and neuroprotective activities. nih.gov The specific location and nature of the prenyl group can influence the potency.

Comparative SAR Studies with Structurally Related Carbazole Alkaloids

Comparative analysis of the structure-activity relationships of this compound with its close structural relatives provides valuable insights into the key determinants of their biological actions.

Carquinostatin A vs. This compound: A direct comparison between Carquinostatin A and this compound reveals a significant difference in their neuroprotective potency. Carquinostatin A is substantially more effective at protecting neuronal cells from L-glutamate toxicity, with an EC50 value of 3.1 nM, compared to 72 nM for this compound. tandfonline.com Similarly, in preventing cell death induced by buthionine sulfoximine (B86345) (BSO), Carquinostatin A (EC50 = 2.3 nM) is much more potent than this compound (EC50 = 110 nM). tandfonline.com The primary structural difference between these two compounds lies in the side chain, suggesting that the specific nature of this substituent is a critical factor for high-potency neuroprotection.

CompoundNeuroprotection against L-glutamate toxicity (EC50)Neuroprotection against BSO toxicity (EC50)
Carquinostatin A 3.1 nM2.3 nM
This compound 72 nM110 nM
Vitamin E 57 nM31 nM

Carbazoquinocins: This family of compounds, Carbazoquinocins A-F, shares the same carbazole-3,4-ortho-quinone core as this compound but differs in the structure of the alkyl side chain at the C-1 position. rsc.org They are potent inhibitors of lipid peroxidation. rsc.org The variation in the length and branching of the alkyl chain among the Carbazoquinocins (e.g., C7 chain in Carbazoquinocin C) influences their inhibitory potency, underscoring the role of this substituent in modulating activity. rsc.orgnih.gov

CompoundAlkyl Chain at C-1
Carbazoquinocin A (CH₂)₂CH(CH₃)CH₂CH₃
Carbazoquinocin B (CH₂)₄CH(CH₃)₂
Carbazoquinocin C (CH₂)₆CH₃
Carbazoquinocin D (CH₂)₃CH(CH₃)₂
Carbazoquinocin E (CH₂)₅CH(CH₃)₂
Carbazoquinocin F (CH₂)₇CH₃

Neocarazostatins: Neocarazostatin A and B are other closely related carbazole alkaloids. Neocarazostatin A exhibits potent antioxidant activity, with a significantly lower IC50 value for the inhibition of lipid peroxidation compared to standard antioxidants like butylhydroxytoluene. acs.org Like the Carquinostatins, they possess a prenyl group and an alkyl side chain, further emphasizing the importance of these motifs for the biological activity of this class of natural products. nih.gov

These comparative studies highlight that while the carbazole-ortho-quinone scaffold is the foundational element for the biological activity of this family of compounds, the specific nature and arrangement of the substituents, particularly the side chains and prenyl groups, are crucial for fine-tuning their potency and selectivity.

Biological Activities and Molecular Mechanisms of Carquinostatin B Preclinical Focus

Neuroprotective Activity

Carquinostatin B exhibits notable neuroprotective effects, primarily through its ability to shield neuronal cells from excitotoxic insults and modulate cell viability and function. These activities are underpinned by its influence on crucial cellular signaling pathways.

Protection Against L-Glutamate Excitotoxicity

L-glutamate is a major excitatory neurotransmitter in the central nervous system; however, its overactivation can lead to neuronal death, a phenomenon known as excitotoxicity, which is implicated in brain ischemia injury. nih.govcellbiolabs.com this compound has been shown to be a potent neuroprotective substance that defends neuronal hybridoma N18-RE-105 cells from the toxic effects of L-glutamate. nih.govcellbiolabs.com This protective effect is a cornerstone of its neuroprotective profile, suggesting a potential to prevent neuronal damage in conditions associated with excessive glutamate (B1630785) stimulation.

Modulation of Neuronal Cell Viability and Function

The fundamental aspect of this compound's neuroprotective action is its ability to enhance neuronal cell survival. By protecting against L-glutamate-induced toxicity, this compound directly contributes to the maintenance of neuronal cell viability. nih.govcellbiolabs.com The preservation of neuronal cells is critical for maintaining the integrity and function of neural circuits. While direct studies on the broader aspects of neuronal function modulation by this compound are not extensively detailed in the available literature, its protective action against excitotoxicity implies a significant role in preserving normal neuronal function that would otherwise be compromised.

Associated Cellular Signaling Pathways in Neuroprotection (e.g., PI3K/Akt pathway)

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation, and is a key mediator of neuroprotection against various insults, including oxidative stress and apoptosis. bioivt.comcreative-diagnostics.commdpi.comnih.gov Activation of the PI3K/Akt pathway is a common mechanism for many neuroprotective agents. mdpi.comcellsignal.com While direct evidence specifically linking this compound to the activation of the PI3K/Akt pathway is not yet available in the scientific literature, the neuroprotective effects observed are consistent with the activation of such pro-survival pathways. The PI3K/Akt pathway is known to be activated by various growth factors and neurotrophic factors, leading to the phosphorylation and activation of Akt. mdpi.com Activated Akt can then phosphorylate a variety of downstream targets to inhibit apoptosis and promote cell survival. cellsignal.com Given that this compound protects against neuronal cell death, it is plausible that its mechanism of action involves the modulation of key survival pathways like the PI3K/Akt cascade. Further research is required to definitively establish this link.

Antioxidant Properties

In addition to its direct neuroprotective effects, this compound is also classified as an antioxidant. nih.gov This characteristic is crucial as oxidative stress is a major contributor to neuronal damage in various neurological conditions.

Free Radical Scavenging Mechanisms

While direct studies detailing the specific free radical scavenging mechanisms of this compound are not extensively available, its structural classification as a carbazole (B46965) derivative suggests potential antioxidant activity. nih.gov Other carbazole compounds, such as carazostatin (B1668301) and carbazomycin B, have demonstrated potent free radical scavenging activities. nih.gov These related compounds have been shown to inhibit lipid peroxidation, a key process in oxidative damage. nih.gov The antioxidant activity of such compounds is often attributed to their chemical structure, which can donate electrons or hydrogen atoms to neutralize free radicals. The ortho-quinone functional group in this compound may also play a role in its antioxidant capacity. nih.gov

Correlation with Quantum Chemical Parameters

The relationship between the chemical structure and biological activity of carbazole alkaloids is an area of active research. Quantum chemical parameters such as Bond Dissociation Energies (BDE) and the energy of the Highest Occupied Molecular Orbital (HOMO) are often calculated to provide insights into the antioxidant potential of phenolic compounds. For instance, studies on a series of phenolic carbazoles have sought to correlate these parameters with their antioxidant activities. However, specific quantum chemical data, including bond dissociation energies and HOMO energy levels for this compound, are not extensively detailed in publicly available scientific literature. Therefore, a direct correlation of these parameters with its specific biological activities remains an area for future investigation.

Anticancer Potential (Preclinical Investigations)

The potential of this compound as an anticancer agent has been explored in preliminary studies, primarily focusing on its effects on cancer cell proliferation and the underlying molecular mechanisms.

Antiproliferative Effects on Cancer Cell Lines

While the broader class of carbazole alkaloids has demonstrated antiproliferative effects against various cancer cell lines, specific data for this compound is limited. Research on extracts from Streptomyces species containing a mixture of carbazole alkaloids has shown inhibitory activity against human cancer cell lines. However, detailed studies quantifying the antiproliferative effects of purified this compound in the form of IC50 values across a panel of cancer cell lines are not yet available in the literature.

Investigation of Apoptosis Induction and Cell Cycle Modulation Mechanisms

The induction of apoptosis and modulation of the cell cycle are key mechanisms through which many anticancer compounds exert their effects. To date, specific preclinical studies detailing the mechanisms of this compound in inducing apoptosis or causing cell cycle arrest in cancer cells have not been extensively reported. Consequently, there is a lack of data from techniques such as flow cytometry or molecular assays that would elucidate its specific effects on these cellular processes.

Identification of Molecular Targets in Cancer Pathways (e.g., tubulin)

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For many natural products with anticancer properties, tubulin is a common target, leading to the disruption of microtubule dynamics and cell division. However, there is currently no published research that identifies tubulin or any other specific molecular target within cancer pathways for this compound. This remains a critical gap in understanding its potential as an anticancer agent.

Antimicrobial Activity

Initial investigations into the biological properties of this compound have included its potential as an antimicrobial agent.

Antibacterial Effects against Specific Microorganisms

Antifungal Activity Assessment

The antifungal potential of this compound is an area of significant interest within preclinical research. While specific antifungal assay data for this compound is not extensively detailed in publicly available literature, the broader class of carbazole alkaloids has demonstrated notable antifungal properties. Research into various carbazole derivatives has indicated that their mechanism of action may involve the inhibition of the fungal plasma membrane H⁺-ATPase. This enzyme is crucial for maintaining the electrochemical gradient across the fungal cell membrane, and its inhibition disrupts essential cellular processes, ultimately leading to fungal cell death. Further investigation is required to determine if this compound exhibits a similar mechanism and to quantify its efficacy against a spectrum of fungal pathogens.

Enzyme Modulation Activities

Beyond its potential antifungal effects, the ability of this compound to interact with and modulate the activity of specific enzymes is a key aspect of its preclinical evaluation.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tryptophan metabolism and has been identified as a significant target in immunotherapy due to its immunosuppressive functions. The carbazole scaffold, a core component of this compound's structure, is recognized as a viable framework for the development of IDO1 inhibitors. While direct inhibitory studies on this compound are not widely reported, the established activity of other carbazole derivatives suggests that this compound may also possess the ability to inhibit IDO1. The ortho-quinone functional group within this compound's structure could potentially interact with the heme iron or other residues within the active site of the IDO1 enzyme.

Molecular Docking and Interaction Analysis with Target Enzymes

To complement experimental assays, computational methods such as molecular docking are invaluable for predicting and analyzing the interaction of small molecules with their protein targets. In the context of this compound, molecular docking studies could provide significant insights into its binding modes with potential target enzymes like fungal H⁺-ATPase and human IDO1.

For antifungal activity, a docking simulation could model the interaction of this compound with the catalytic or allosteric sites of fungal H⁺-ATPase. This would help in understanding the specific amino acid residues involved in the binding and the conformational changes that lead to enzyme inhibition.

Synthetic Chemistry and Analog Development of Carquinostatin B

Total Synthesis Strategies for Carquinostatin B

The total synthesis of this compound and its congeners relies on the effective construction of the core carbazole-quinone skeleton and the stereocontrolled introduction of its chiral side chain.

The construction of the tricyclic carbazole (B46965) core is the cornerstone of any total synthesis in this family. Several powerful methodologies have been employed to forge this structure, primarily focusing on cyclization reactions.

Palladium-Catalyzed Oxidative Cyclization: This has proven to be a highly effective method for creating the carbazole-quinone system. In the synthesis of related natural products like koeniginequinone A, a key step involves the palladium(II)-catalyzed oxidative cyclization of an anilino-1,4-benzoquinone to form the carbazole-1,4-quinone scaffold in high yield (up to 91%). researchgate.net This approach was also central to the first total synthesis of (±)-Carquinostatin A, the sister compound to this compound. researchgate.net More broadly, palladium-catalyzed intramolecular C-H functionalization has been used to synthesize various benzocarbazoledione derivatives. mdpi.com

Allene-Mediated Electrocyclization: An alternative strategy involves an allene-mediated electrocyclic reaction of a 6π-electron system. This method, which utilizes the indole (B1671886) 2,3-bond, has been successfully applied to construct the highly substituted carbazole rings of alkaloids such as carbazomadurin A and the core of carazostatin (B1668301). researchgate.net This powerful reaction allows for the assembly of the complete carbazole nucleus in a single, efficient step.

Photoinduced Benzannulation: For the synthesis of the related carbazoquinocin C, a unique approach using the photoinduced o-benzannulation of a Fischer carbene complex was developed. mdpi.com This reaction provides a direct route to carbazole derivatives that are specifically oxygenated at the 3- and 4-positions, which is a key feature of the carquinostatin family. mdpi.com

Biosynthetic Oxidative Cyclization: Nature's own strategy for building the carbazole skeleton involves an oxidative cyclization catalyzed by a dedicated enzyme. In the biosynthesis of neocarazostatin A and carquinostatins, the enzyme CqsB2 (a homolog of NzsI) catalyzes the formation of the carbazole ring from an acyclic precursor through a proposed deprotonation-initiated cyclization mechanism. researchgate.netsubstack.com

Method Key Reagents / Conditions Application Example Reference(s)
Palladium-Catalyzed Oxidative CyclizationPalladium(II) acetate, Silver(I) oxideKoeniginequinone A, (±)-Carquinostatin A researchgate.netresearchgate.netmdpi.com
Allene-Mediated ElectrocyclizationAllene-containing 6π-electron systemCarbazomadurin A, Carazostatin researchgate.net
Photoinduced BenzannulationFischer carbene complex, light (photolysis)Carbazoquinocin C mdpi.com
Biosynthetic Oxidative CyclizationEnzyme CqsB2 / NzsINeocarazostatin A, this compound researchgate.netsubstack.com

This compound possesses a chiral (1S,2R)-1,2-dihydroxypropyl side chain at the C-1 position, making enantioselective synthesis crucial for accessing the biologically active natural product. nih.gov

The first enantioselective total synthesis of the closely related (R)-(-)-neocarazostatin B, which was subsequently converted to (R)-carquinostatin A, established a viable route to this class of compounds. mdpi.commsu.edu The key features of this synthesis were:

Chiral Building Block: The synthesis began with commercially available (R)-propene oxide to establish the stereochemistry of the side chain early on. mdpi.com

Convergent Strategy: A fully functionalized chiral arylamine containing the diol side chain was prepared and then coupled with an iron complex in a highly convergent, iron-mediated approach to construct the carbazole framework. mdpi.com The absolute configuration was confirmed through X-ray crystallography of a synthetic intermediate. mdpi.com

An alternative chemo-enzymatic method has also been developed for achieving enantioselectivity. In a total synthesis of both (R)-(-)-Carquinostatin A and its (S)-(+)-enantiomer, a lipase-catalyzed reaction was the key step. researchgate.net A racemic alcohol intermediate, 3-hydroxy-1-(2-hydroxypropyl)-2-methylcarbazole, was subjected to enantioselective transesterification using Lipase-QLM. researchgate.net This kinetic resolution effectively separated the two enantiomers, allowing for the synthesis of both the natural (R) and unnatural (S) forms of carquinostatin A. researchgate.net

Chemical Modifications and Derivative Synthesis

To explore structure-activity relationships and develop new bioactive compounds, methods for modifying the carquinostatin scaffold are essential. This involves both the introduction of new functional groups and the use of combined chemical and enzymatic strategies.

The synthesis of analogs with different substituents on the carbazole ring system allows for systematic investigation of their biological effects. Key modifications have included:

Prenyl Group Introduction: The synthesis of (±)-Carquinostatin A required the introduction of a prenyl group at the C-6 position of the carbazole. This was achieved in two steps from a 6-bromo-carbazole intermediate. researchgate.net

Aromatic Ring Substitution: A library of 24 different carbazole-1,4-quinones with substituents at the C-5, C-6, C-7, and/or C-8 positions has been synthesized. researchgate.net In this series, a 6-nitro analog demonstrated the most potent antiproliferative activity, highlighting the significant impact of electron-withdrawing groups at this position. researchgate.net

Side Chain Modification: The synthesis of benzocarbazoledinone derivatives has been achieved through palladium-catalyzed oxidative C-H/N-H annulation of various 2-(arylamino)-1,4-naphthoquinones, allowing for a wide range of substituents on the fused aromatic rings. mdpi.com

The integration of enzymatic transformations with chemical synthesis provides a powerful platform for generating structural diversity that can be difficult to achieve through purely chemical means.

As mentioned in the enantioselective synthesis, lipases have been employed for the kinetic resolution of chiral intermediates. researchgate.net Lipase QLM from Meito Sangyo Co., Ltd. showed high enantioselectivity in the acetylation of a key racemic alcohol, enabling access to the separate enantiomers of carquinostatin A. researchgate.netsubstack.com

More advanced multi-enzyme systems have been engineered for the de novo synthesis of carbazole derivatives. researchgate.netmdpi.com A three-enzyme system, using NzsH, NzsJ, and NzsI from the neocarazostatin biosynthetic pathway, can produce novel carbazole derivatives when fed with synthetic acyl-thioester analogs (acyl-SNACs) in place of the natural substrate. researchgate.netmdpi.com This system demonstrates a considerable substrate profile, allowing for the production of carbazoles with different acyl substituents. mdpi.com The system was further expanded to a five-enzyme cascade, incorporating a tryptophan synthase subunit and an L-amino acid oxidase, to generate carbazoles with modifications on the indole ring itself, starting from simple indole building blocks. mdpi.com

Rational Design Principles for Novel Bioactive Carbazole Analogs

The development of new, potent carbazole-based compounds is increasingly guided by rational design principles based on structure-activity relationship (SAR) studies and molecular modeling.

The core carbazole-quinone structure is considered a key pharmacophore responsible for the biological activity of this family. Rational design strategies often focus on modifying the substituents attached to this core to optimize interactions with biological targets. Key principles include:

Pharmacophore Hybridization: This strategy involves fusing the carbazole scaffold with other known pharmacophoric groups. For example, benzocarbazoledinones were designed by combining the carbazole and benzoquinone moieties into a single molecular framework to target viral proteins. mdpi.com

Structure-Activity Relationship (SAR) Guided Modification: Systematic synthesis and testing of analogs reveal which structural features are critical for activity. For instance, studies on related compounds have shown that while the core ring system is essential, substitutions at certain positions, such as the indole nitrogen, can decrease activity. researchgate.net Conversely, the addition of strong electron-withdrawing groups, like a nitro group at the C-6 position, can significantly enhance potency. researchgate.netcapes.gov.br

Target-Based Design: Molecular docking studies are used to predict how designed analogs will bind to the active site of a target protein. This allows for the optimization of ligand-protein interactions. In the design of certain indole-based inhibitors, molecular docking revealed that the presence of electron-withdrawing groups on the phenyl ring was important for interaction with the binding pocket of the target protein D1. capes.gov.br This in silico analysis guides the synthesis of compounds with a higher probability of being active. mdpi.com

Advanced Research Methodologies and Future Research Trajectories for Carquinostatin B

Advanced Spectroscopic and Structural Elucidation Techniques

The definitive structure of Carquinostatin B was originally established through extensive Nuclear Magnetic Resonance (NMR) studies. nih.gov Modern advancements in spectroscopic techniques now offer opportunities for a more refined structural and conformational analysis.

High-Resolution NMR: Techniques such as 2D NMR, including Rotating Frame Overhauser Effect Spectroscopy (ROESY), are crucial for establishing relative and absolute configurations. rsc.org For instance, ROESY correlations can reveal the spatial proximity of protons, which is instrumental in defining the stereochemistry of complex molecules. rsc.orgresearchgate.net Quantitative NMR (qNMR) can be employed for the precise determination of purity, even in complex mixtures, by comparing the integral of a target analyte's signal to that of a certified internal standard. ox.ac.uk

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for confirming the molecular formula by providing a highly accurate mass measurement. rsc.org Techniques like Capture Compound Mass Spectrometry (CCMS) represent a frontier in target identification, enabling the unbiased, proteome-wide discovery of specific protein binding partners for a small molecule, which could be pivotal in deconvoluting the molecular targets of this compound. criver.com

X-ray Crystallography: This technique provides an unambiguous determination of a molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single crystal. wikipedia.orgu-bordeaux.fr While a crystal structure for this compound has not been reported, obtaining one would offer definitive proof of its solid-state conformation and stereochemistry, providing an atomic-level blueprint for computational studies. wikipedia.orgkrainaksiazek.pl

Table 1: Spectroscopic Data for this compound and Related Compounds
TechniqueApplicationFindings/Potential Insights for this compoundReference
High-Resolution NMR (e.g., ROESY)Structural ElucidationEstablished the carbazole (B46965) derivative structure with an ortho-quinone function. Essential for determining relative stereochemistry. nih.govrsc.orgresearchgate.net
High-Resolution MSMolecular Formula DeterminationConfirmed the monoisotopic mass of this compound as 353.16271 Da. np-mrd.org
X-ray Crystallography3D Structure DeterminationCould provide the definitive solid-state structure and absolute configuration, serving as a basis for advanced computational modeling. wikipedia.orgmun.ca

Computational and In Silico Approaches

Computational methods are essential for predicting interactions, understanding reaction mechanisms, and guiding further experimental work.

Molecular docking is a computational tool used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov This is particularly valuable for hypothesizing how a ligand like this compound might interact with a protein target. nih.gov For example, docking analyses on related carbazole glycosides have successfully predicted their binding mode to the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. rsc.org

Molecular dynamics (MD) simulations build upon this by simulating the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and its target protein. uu.nlnih.gov For this compound, MD simulations could elucidate the dynamic nature of its binding to neuroprotective targets and assess the stability of the predicted docked poses. uu.nlnih.gov

Genome mining tools like antiSMASH are used to identify biosynthetic gene clusters (BGCs) within the genomes of producing organisms, such as Streptomyces. jmicrobiol.or.kr The BGC for this compound has been shown to have a strong resemblance to that of neocarazostatin A. rsc.org Analysis of these clusters allows researchers to propose detailed biosynthetic pathways. nih.govresearchgate.net For this compound, its biosynthesis is understood to proceed via the non-mevalonate pathway. asm.org Integrating genome mining with metabolomics can uncover the full chemical potential of the producing strain and can lead to the discovery of new, related natural products. nih.govasm.org

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods can provide deep insights into reaction mechanisms, transition states, and spectroscopic properties. For this compound, quantum chemical calculations could be applied to understand the mechanistic basis of its antioxidant activity, a property common to many carbazole alkaloids, by modeling its interactions with free radicals. researchgate.net

Table 2: Computational Methodologies for this compound Research
MethodologyPrimary ApplicationSpecific Goal for this compoundReference
Molecular DockingPredicting Ligand-Protein BindingIdentify potential binding sites and interactions with neuroprotective target proteins. rsc.orgnih.gov
Molecular Dynamics (MD) SimulationsAnalyzing Conformational DynamicsAssess the stability of ligand-protein complexes and explore conformational changes upon binding. uu.nlnih.govnih.gov
Biosynthetic Gene Cluster (BGC) MiningIdentifying Biosynthetic PathwaysElucidate the complete enzymatic pathway to this compound and potentially engineer its biosynthesis. jmicrobiol.or.krnih.govrevista-agroproductividad.org
Quantum Chemical CalculationsUnderstanding Reaction MechanismsInvestigate the electronic basis of its neuroprotective and potential antioxidant activities. researchgate.net

Cellular and Molecular Biological Assays

In vitro assays using specific cell lines are fundamental for characterizing the biological activity of compounds and are crucial for the early stages of drug development. nih.govnih.gov

Neuronal Cell Lines: The primary reported activity of this compound is its ability to protect neuronal hybridoma N18-RE-105 cells from L-glutamate-induced toxicity. nih.gov Future research could employ human induced pluripotent stem cell (hiPSC)-derived neurons to create more physiologically relevant models of neurodegeneration for testing this compound's efficacy. selvita.commxwbio.com Such assays can monitor neurite outgrowth, cell viability, and the expression of neuronal markers to quantify neuroprotective effects. mdbneuro.commdpi.com

Cancer Cell Lines: Many carbazole alkaloids exhibit significant antiproliferative activity. nih.govresearchgate.net Although this compound has not been extensively profiled, its structural similarity to other anticancer carbazoles suggests this is a promising research avenue. A panel of human cancer cell lines (e.g., HCT-116 for colon cancer, A2780 for ovarian cancer, or MCF-7 for breast cancer) could be used to screen for cytotoxic or cytostatic effects. asm.orgnih.govfrontiersin.org Assays can measure cell viability, apoptosis induction, and cell cycle arrest to determine its anticancer potential. nih.gov

Macrophage Cells: Macrophages are key cells of the innate immune system and play a critical role in both inflammation and tissue homeostasis. criver.comfrontiersin.org In vitro macrophage assays can assess a compound's immunomodulatory effects by measuring changes in cell polarization (from pro-inflammatory M1 to anti-inflammatory M2 phenotypes), phagocytic activity, and cytokine production. criver.comstemcell.comnih.gov Investigating the effects of this compound on macrophage function could reveal novel activities related to neuroinflammation or other immune-related conditions. criver.com

Table 3: In Vitro Cell-Based Assays for Functional Profiling of this compound
Cell TypeExample Cell Line(s)Assay PurposeKey ReadoutsReference
Neuronal CellsN18-RE-105, SH-SY5Y, hiPSC-derived neuronsEvaluate neuroprotective and neuro-regenerative potential.Cell viability, neurite outgrowth, protection from excitotoxicity. nih.govselvita.commdpi.com
Cancer CellsHCT-116 (Colon), A2780 (Ovarian), MCF-7 (Breast)Screen for potential anticancer activity.Cytotoxicity (IC50), apoptosis, cell cycle arrest. asm.orgnih.govfrontiersin.org
Macrophage CellsRAW264.7, Human monocyte-derived macrophagesAssess immunomodulatory effects.Cytokine secretion, phagocytosis, M1/M2 polarization markers. criver.comfrontiersin.orgcriver.com

Enzymatic Inhibition Assays and Kinetic Characterization

The biological activity of a compound like this compound is frequently rooted in its ability to inhibit specific enzymes. To elucidate this, researchers employ a variety of enzymatic inhibition assays. A common method is the standard enzyme kinetic assay, which can be conducted by monitoring changes in absorbance of a substance like NADH at a specific wavelength, often using a microplate reader. frontiersin.org Such assays are fundamental to determining the potency and mechanism of inhibition.

The key parameters derived from these studies are the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of an inhibitor required to reduce an enzyme's activity by half, and the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). researchgate.net There are three primary types of reversible enzyme inhibition—competitive, uncompetitive, and noncompetitive—each distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. sci-hub.se Kinetic analysis, often visualized using Lineweaver-Burk plots, is crucial for distinguishing between these mechanisms. sci-hub.se

For instance, in studies of related carbazole alkaloids like Neocarazostatin A, researchers have performed kinetic assays on enzymes involved in its biosynthesis, such as NzsH. These studies determined the Kₘ and catalytic efficiency (k꜀ₐₜ/Kₘ) for different substrates, revealing the enzyme's preference. researchgate.net While specific kinetic data for this compound's interaction with target enzymes is not widely published, similar methodologies would be applied. Advanced techniques like Isothermal Titration Calorimetry (ITC) offer a universal and precise method for the complete kinetic characterization of an inhibitor, measuring heat flow to provide an instantaneous readout of enzyme velocity and determining both the strength and mode of inhibition in a single experiment. nih.gov

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production Studies

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) are critical signaling molecules involved in a vast range of physiological and pathological processes. nih.govfrontiersin.org An imbalance or overproduction of these species can lead to oxidative and nitrosative stress, which is implicated in various diseases. mdpi.com Consequently, studying the effect of natural products like this compound on ROS and NO production is a key area of research.

Carbazole alkaloids, the class to which this compound belongs, are noted for their antioxidant and free-radical scavenging properties. acs.org This suggests a direct interaction with and potential modulation of ROS levels. Studies investigating these effects typically measure intracellular ROS levels using fluorescent probes. scispace.com Similarly, NO production can be quantified to assess a compound's influence on inflammatory or signaling pathways where NO is a key mediator. scispace.com

The relationship between ROS and NO is complex; they can interact to form other reactive nitrogen species (RNS) like peroxynitrite, and their signaling pathways are often intertwined. mdpi.com For example, NO can modulate the activity of NADPH oxidase, a primary enzyme responsible for ROS production. frontiersin.org Research into this compound would aim to determine if it enhances or suppresses the production of these molecules, clarifies the cellular sources (e.g., mitochondria, NADPH oxidases), and identifies the downstream signaling pathways affected. frontiersin.org Such studies are crucial for understanding its potential therapeutic applications in diseases characterized by redox imbalance.

Integrated Omics Approaches (e.g., Metabolomics, Genome Mining)

The advent of high-throughput technologies has revolutionized natural product discovery. Integrated omics approaches, which combine genomics, transcriptomics, and metabolomics, provide a comprehensive view of an organism's biological potential. labmanager.commdpi.comnih.gov For this compound, which is produced by Streptomyces, these methodologies are particularly powerful.

Streptomyces species are known to possess a large number of secondary metabolite biosynthetic gene clusters (smBGCs), many of which are "silent" under standard laboratory conditions. nih.gov Genome mining is the computational analysis of an organism's genome to identify these smBGCs. jmicrobiol.or.kr By using tools like antiSMASH, researchers can predict the clusters responsible for producing known compounds and discover novel pathways. jmicrobiol.or.krnih.gov This approach is essential for understanding the biosynthesis of this compound and for potentially engineering the pathway to create new derivatives. nih.gov For example, genome mining has been used to identify the BGCs for related carbazoles like neocarazostatin. researchgate.net

Metabolomics, the large-scale study of small molecules within a biological system, complements genome mining. rsc.org By analyzing the metabolic profile of the producing Streptomyces strain under different conditions, researchers can link the predicted gene clusters to the actual compounds being produced. nih.govfrontiersin.org This combination of genomics and metabolomics accelerates the discovery of new natural products and provides insights into their biosynthetic logic. frontiersin.org

Prospects for Drug Lead Development and Therapeutic Applications (Preclinical Phase)

The chemical structure of a natural product, often referred to as its scaffold, is a valuable starting point for drug discovery. nih.gov The tricyclic carbazole core of this compound is considered a privileged scaffold, meaning it is capable of binding to multiple biological targets and is highly relevant for drug development. acs.org

Medicinal chemists use promising scaffolds like that of this compound as a template to design and synthesize novel pharmacological modulators. nih.gov This process, sometimes called scaffold hopping, aims to create new molecules that retain or improve upon the desired biological activity while having better drug-like properties. nih.gov The goal is to generate a library of related compounds that can be screened to identify new and more potent drug candidates for a wide range of diseases. biosolveit.de

Once a lead compound like this compound is identified, it often requires optimization to enhance its efficacy, selectivity, and pharmacokinetic properties. researchgate.net This is achieved through chemical synthesis and derivatization, where the core structure is systematically modified. danaher.com Combining biosynthesis with chemical synthesis, a strategy known as semisynthesis or GenoChemetics, is a powerful approach for rapidly generating diverse analogues of complex natural products. nih.gov

For the carbazole scaffold, synthetic methods have been developed to allow for the creation of derivatives with alternative substitution patterns, which can be crucial for tuning bioactivity. acs.org The process involves the direct chemical manipulation of functional groups, such as adding or swapping groups, making isosteric replacements, or adjusting ring systems. danaher.com The aim is to improve properties like metabolic stability, solubility, and target affinity, ultimately leading to a more effective and safer drug candidate. nih.gov

The transition from a promising compound to a clinical drug candidate is fraught with challenges, a phase often called the "Valley of Death." nih.gov The preclinical development stage for a molecule derived from this compound would need to address several key biological hurdles.

One of the primary reasons for failure is a lack of efficacy or unforeseen toxicity in animal models. mdpi.comnih.gov It is crucial to select relevant animal models that can accurately predict the drug's effect in humans. americanpharmaceuticalreview.com Another significant challenge is ensuring the drug has a suitable ADME (absorption, distribution, metabolism, and excretion) profile. mdpi.com For neurological applications, the ability of the compound to cross the blood-brain barrier is a critical issue. nih.gov

Furthermore, inadequate target validation can lead to failure; it must be confirmed that modulating the intended target leads to the desired therapeutic effect. pelagobio.com The development of reliable analytical methods for quantifying the drug in biological samples is also essential for these pharmacological and toxicological studies. nih.gov Overcoming these challenges through rigorous preclinical testing is necessary before a drug can be considered safe enough for human trials. americanpharmaceuticalreview.com

Q & A

Q. How can researchers ensure data integrity when publishing negative or inconclusive results for this compound?

  • Methodological Answer :
  • Pre-registration : Upload study designs to platforms like Open Science Framework before data collection to reduce publication bias .
  • Transparent Reporting : Use ARRIVE guidelines for preclinical studies and disclose all data preprocessing steps (e.g., outlier removal criteria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.